6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine
Übersicht
Beschreibung
6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine (BD) is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of uses in organic synthesis and medicinal chemistry due to its unique structure and properties. BD is a brominated derivative of the naturally occurring benzo[b][1,4]dioxine (BDO) molecule, which is found in a variety of plants and animals. BD has been studied extensively in the fields of organic synthesis, medicinal chemistry, and biochemistry due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine and its derivatives have been explored for their synthesis and chemical properties. For example, a compound synthesized using 1,4-benzodioxan-6-amine and 4-bromobenzaldehyde exhibited potential as an anti-inflammatory agent by inhibiting sPLA2, validated by molecular docking with a −7.60 kcal/mol docking score (Hema et al., 2020). Another study reported the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem oxidative aminocarbonylation, showcasing significant stereoselectivity in the formation of Z isomers (Gabriele et al., 2006).
Biological Applications
In the realm of biology, this compound derivatives have been explored for various applications. For instance, a study synthesized and evaluated the anti-inflammatory activity of certain compounds using sPLA2 inhibition assays (Hema et al., 2020). Additionally, novel compounds based on 1,4-benzodioxane, such as N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide, demonstrated moderate activity against butyrylcholinesterase and acetylcholinesterase, and good activity against the lipoxygenase enzyme (Irshad, 2018).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, these compounds have shown potential as inhibitors in various contexts. For instance, novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their inhibitory activities against B-Raf kinase, with some compounds showing potent biological activity (Yang et al., 2012). Another research synthesized and analyzed the structure and activity of 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives as protein-tyrosine kinase inhibitors, showing their effectiveness in inhibiting ErbB1 and ErbB2 (Li et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that dioxins and dioxin-like compounds activate the aryl hydrocarbon receptor (ah receptor), albeit with very different binding affinities .
Mode of Action
Dioxins and dioxin-like compounds are known to activate the ah receptor . This activation can lead to various downstream effects, depending on the specific compound and its binding affinity.
Biochemical Pathways
Dioxins and dioxin-like compounds are known to affect various biochemical pathways through their activation of the ah receptor . The downstream effects of this activation can vary widely, depending on the specific compound and its binding affinity.
Pharmacokinetics
The compound’s bromomethyl group suggests that it may undergo nucleophilic substitution reactions , which could potentially influence its bioavailability and pharmacokinetics.
Result of Action
The activation of the ah receptor by dioxins and dioxin-like compounds can lead to a variety of downstream effects, depending on the specific compound and its binding affinity .
Action Environment
The action, efficacy, and stability of 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine can be influenced by various environmental factors. For example, the presence of other compounds, pH, temperature, and other conditions can potentially affect the compound’s action .
Eigenschaften
IUPAC Name |
6-(bromomethyl)-2,3-dihydro-1,4-benzodioxine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYOHFCVPNOXQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455459 | |
Record name | 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79440-34-9 | |
Record name | 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 79440-34-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.